G-Quadruplex DNA Binding Affinity: 2a (Target Compound) vs. 2c (Anionic Side-Chain Analog)
Among three benzothiazole derivatives (2a, 2b, 2c) evaluated in the same study, the target compound 2a bearing an N-alkyl side chain exhibits stronger affinity for G-quadruplex DNA than 2c, which carries an anionic side chain [1]. The authors explicitly report that 'the affinity of 2a and 2b with N-alkyl side chain group to DNA is stronger than that of 2c with an anion group' and that 2a and 2b 'also increase the stability of the G-quadruplex structure' [1]. This structure-affinity relationship is a direct intra-study comparison.
| Evidence Dimension | G-quadruplex DNA binding affinity (relative) |
|---|---|
| Target Compound Data | 2a: stronger affinity; increases G4 structural stability |
| Comparator Or Baseline | 2c: weaker affinity (anionic side-chain analog) |
| Quantified Difference | Qualitatively stronger (exact Kd values not reported in accessible abstract; full-text may contain titration data) |
| Conditions | Fluorescence titration against promoter G-quadruplex DNA (bcl-2, c-myc, c-kit 2) and mitochondrial G-quadruplex (KSS) |
Why This Matters
Higher G4 binding affinity directly correlates with lower probe concentrations required for imaging, reduced non-specific background, and improved signal-to-noise ratio in live-cell experiments—key procurement criteria for cellular imaging probes.
- [1] Kang Y, Wei C. Highly selective turn-on red fluorescence probes for visualization of the G-quadruplexes DNA in living cells. Spectrochim Acta A Mol Biomol Spectrosc. 2022;267(Pt 1):120518. doi:10.1016/j.saa.2021.120518 View Source
